9-Me-1
Description
9-ME-1 is a stereochemically refined benzodiazepine-based compound developed as part of a "bump-and-hole" strategy to achieve allele-selective inhibition of BET bromodomains . It is synthesized via a condensation reaction between NCA precursors (e.g., compound 10 or 11) and aminobenzophenone 19, followed by triazole ring formation to yield the final ligand with 99% enantiomeric excess (ee) . The active enantiomer, (2R,3S)-9-ME-1, exhibits high potency (~200 nM) and >100-fold selectivity for mutant BET bromodomains (e.g., L387V or L387A) over wild-type (WT) proteins . Its pharmacokinetic (DMPK) profile is robust, making it a preferred tool for studying chromatin biology and gene regulation .
Properties
Molecular Formula |
C22H21ClN4O3 |
|---|---|
Molecular Weight |
424.885 |
IUPAC Name |
Methyl (R)-2-((S)-6-(4-chlorophenyl)-9-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)propanoate |
InChI |
InChI=1S/C22H21ClN4O3/c1-12(22(28)30-4)19-21-26-25-13(2)27(21)18-11-16(29-3)9-10-17(18)20(24-19)14-5-7-15(23)8-6-14/h5-12,19H,1-4H3/t12-,19+/m1/s1 |
InChI Key |
AEUSGDQJZNZQBP-BLVKFPJESA-N |
SMILES |
C[C@H]([C@H]1C2=NN=C(C)N2C3=CC(OC)=CC=C3C(C4=CC=C(Cl)C=C4)=N1)C(OC)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9-Me-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key comparisons between 9-ME-1 and related compounds:
Key Differences
- Bump Variants : 9-ET-1 (ethyl group) and this compound (methyl group) exhibit similar mutant selectivity but differ in steric bulk, affecting downstream protein interactions .
- Potency vs. Compound 16 : Compound 16, an ethyl-bumped derivative, shows higher mutant affinity (65 nM vs. 200 nM for this compound) but lacks the optimized DMPK profile of this compound .
Mechanistic Insights
- Binding Mode : this compound and 9-ET-1 adopt identical orientations in mutant bromodomains, positioning the methyl/ethyl "bump" into the engineered hydrophobic "hole" .
- Domain-Specific Effects: Both compounds validate the primacy of the first bromodomain (BD1) in chromatin binding, though BD2 remains essential for recruiting non-histone partners .
Research Implications
- Therapeutic Potential: this compound’s selectivity avoids off-target effects on WT bromodomains, enabling precise studies of BET-dependent oncogenes .
- Tool Compound Utility : The inactive enantiomer (9-ME-2) serves as a critical control for distinguishing pharmacodynamic effects .
Notes
Enantiomeric Purity : this compound’s 99% ee ensures reliable biological interpretations, avoiding confounding effects from racemic mixtures .
Domain Prioritization: Despite BD2’s minor role in chromatin recognition, its inhibition by this compound disrupts essential protein-protein interactions .
Structural Analogues : Compounds like 9-ET-1 and 16 highlight the tunability of the benzodiazepine scaffold for mutant-selective inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
